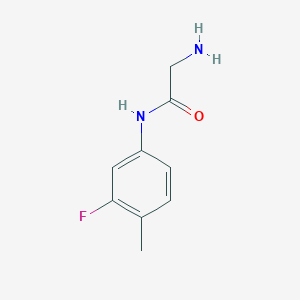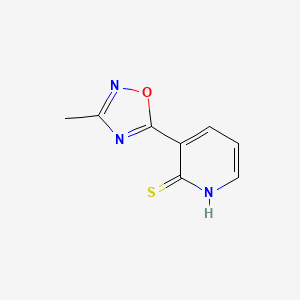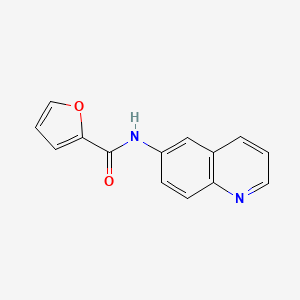![molecular formula C19H28N4O2S B12494901 3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide CAS No. 678156-68-8](/img/structure/B12494901.png)
3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a propanoyl group, followed by the introduction of the phenyl group through a carbamothioyl linkage. The final step involves the addition of the butanamide moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Halogens or nucleophiles are used in the presence of catalysts or under specific temperature and pressure conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
678156-68-8 |
|---|---|
Molekularformel |
C19H28N4O2S |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
3-methyl-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C19H28N4O2S/c1-4-18(25)23-11-9-22(10-12-23)16-7-5-15(6-8-16)20-19(26)21-17(24)13-14(2)3/h5-8,14H,4,9-13H2,1-3H3,(H2,20,21,24,26) |
InChI-Schlüssel |
WZXZEPJWNBYPEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B12494823.png)
![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12494829.png)
![6-hydroxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12494833.png)

![Propyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12494857.png)

![1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12494863.png)
![4-(3-chlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494866.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-2-ylglycinamide](/img/structure/B12494868.png)
![4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)

![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12494881.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12494884.png)
![4-chloro-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B12494891.png)
